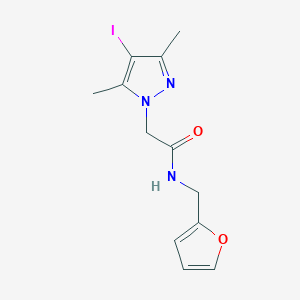![molecular formula C14H12N2O B11071165 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B11071165.png)
3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: is a heterocyclic compound with a fused imidazo[1,5-a]pyridine ring system. Its chemical structure consists of an imidazole ring fused to a pyridine ring, with a methoxy group (CH₃O) attached to the phenyl substituent. This compound has attracted significant interest due to its diverse applications in various fields.
Preparation Methods
Several synthetic routes are available for the construction of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine:
Cyclocondensation: One common method involves the cyclization of appropriate precursors, such as 2-aminopyridines and aldehydes or ketones, under suitable conditions.
Cycloaddition: Diels-Alder reactions or other cycloaddition processes can also be employed to synthesize this compound.
Oxidative Cyclization: Oxidative methods, such as metal-catalyzed cyclizations, have been explored for the formation of imidazo[1,5-a]pyridines.
Transannulation Reactions: These involve the transformation of other heterocyclic precursors into the desired imidazo[1,5-a]pyridine ring system.
Industrial production methods may vary, but the above strategies provide a foundation for laboratory-scale synthesis.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine can undergo various reactions:
Substitution: The methoxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazo[1,5-a]pyridine ring system can participate in redox reactions.
Heterocyclic Transformations: It can engage in heterocyclic reactions with other nitrogen-containing compounds.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Materials Science: Due to its unique structure, it can serve as a building block for designing luminescent materials, sensors, and organic electronic devices.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold, targeting specific biological pathways.
Agrochemicals: Imidazo[1,5-a]pyridines play a role in agrochemical formulations.
Mechanism of Action
The exact mechanism of action for 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparison with Similar Compounds
While there are other imidazo[1,5-a]pyridine derivatives, this compound’s uniqueness lies in its substituents and potential applications. Similar compounds include imidazo[1,5-a]pyridines with different substituents or fused ring systems.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-4-5-11(9-13)14-15-10-12-6-2-3-8-16(12)14/h2-10H,1H3 |
InChI Key |
OUHICPYWXYVGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one](/img/structure/B11071083.png)
![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11071087.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11071107.png)
![1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-](/img/structure/B11071114.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11071118.png)


![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11071129.png)

![methyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B11071136.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11071146.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071156.png)
![2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone](/img/structure/B11071161.png)
